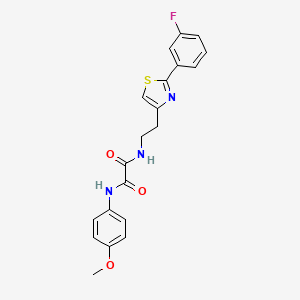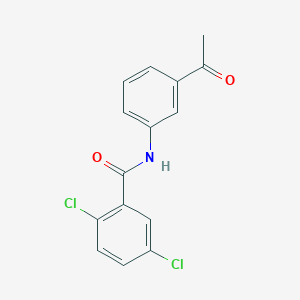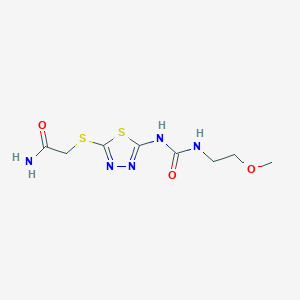
(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide, also known as EPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPPC is a pyrazole-based compound that has a unique structure and properties that make it a promising candidate for use in scientific research.
科学的研究の応用
Chemical Synthesis and Tautomerism
The compound (E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide is involved in the synthesis of heterocyclic compounds showing ring-chain tautomerism. For instance, reactions of aromatic hydrazides with certain keto compounds lead to derivatives with a 5-hydroxy-2-pyrazoline structure, which exhibit ring-chain equilibrium involving 5-hydroxy-2-pyrazoline and enehydrazine tautomers, predominantly in the E-isomer form. This tautomerism plays a significant role in understanding the chemical behavior and stability of these compounds in various solvents, such as DMSO-d6 (Pakalnis, Zerov, Yakimovich, & Alekseev, 2014).
Corrosion Inhibition
Derivatives of pyridine, similar in structure to the compound , have been studied for their potential as corrosion inhibitors for metals such as mild steel. These compounds show promising results in protecting metal surfaces from corrosion in acidic environments. Their efficiency as corrosion inhibitors is associated with their ability to form protective layers on the metal surface, which is crucial for applications in industrial processes where metal longevity is paramount (Chaitra, Mohana, & Tandon, 2016).
Molecular Docking and Potential Therapeutic Applications
Compounds with the carbohydrazide moiety have been studied for their binding affinities to various biological targets through molecular docking studies. These studies suggest that such compounds could have potential therapeutic applications, including as anti-diabetic agents. The binding efficiencies of these compounds to specific proteins can inform the design of new drugs with improved efficacy and specificity (Karrouchi et al., 2021).
Material Science and Coordination Chemistry
In material science and coordination chemistry, derivatives of pyrazole-carbohydrazide have been used to synthesize complex structures, such as tetranuclear Cu(II) and Ni(II) square grids. These structures are of interest due to their unique magnetic properties and potential applications in the development of molecular magnetic materials. Understanding the coordination behavior and magnetic interactions of these complexes can lead to advancements in materials science, particularly in the design of new magnetic materials (Mandal et al., 2011).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-ethoxybenzohydrazide with pyridine-2-carbaldehyde followed by cyclization with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.", "Starting Materials": [ "3-ethoxybenzohydrazide", "pyridine-2-carbaldehyde", "3-methyl-1-phenyl-1H-pyrazol-5(4H)-one", "sodium acetate", "acetic acid", "ethanol", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Dissolve 3-ethoxybenzohydrazide (1.0 g, 5.2 mmol) and pyridine-2-carbaldehyde (0.86 g, 6.2 mmol) in ethanol (20 mL) and add a few drops of acetic acid. Stir the mixture at room temperature for 2 hours.", "Step 2: Add sodium acetate (1.0 g, 12.2 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 4: Combine the organic layers, wash with water (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 5: Dissolve the yellow solid in ethanol (20 mL) and add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1.0 g, 6.2 mmol). Stir the mixture at room temperature for 2 hours.", "Step 6: Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 50 mL).", "Step 7: Combine the organic layers, wash with water (50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a yellow solid.", "Step 8: Dissolve the yellow solid in petroleum ether (20 mL) and filter the solution. The resulting solid is (E)-3-(3-ethoxyphenyl)-N'-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide." ] } | |
CAS番号 |
307350-70-5 |
分子式 |
C18H17N5O2 |
分子量 |
335.367 |
IUPAC名 |
3-(3-ethoxyphenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-2-25-15-8-5-6-13(10-15)16-11-17(22-21-16)18(24)23-20-12-14-7-3-4-9-19-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChIキー |
NIJZTNRRLQRUNO-UDWIEESQSA-N |
SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=N3 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methylphenoxy)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2992428.png)
![(E)-4-(2-(benzo[d]thiazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2992430.png)

![N-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2992435.png)
![6,8-Dimethoxy-4-methyl-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2992436.png)
![5-[(2-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B2992439.png)
![5-[(2-Amino-4-methylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B2992440.png)

![(2,5-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2992445.png)
![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2992446.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2992450.png)
![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane ditrifluoroacetic acid](/img/structure/B2992451.png)